![molecular formula C20H31NO7 B12317032 3-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B12317032.png)
3-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
endo-BCN-PEG3-酸是一种基于聚乙二醇 (PEG) 的化合物,具有双环[6.1.0]壬炔 (BCN) 基团和末端羧酸。该化合物广泛应用于点击化学,点击化学是一类生物相容性化学反应,具有高效性和选择性。 endo-BCN-PEG3-酸中的 BCN 基团与叠氮化物标记的生物分子快速反应,使其成为各种科学应用中的宝贵工具 .
准备方法
合成路线和反应条件
endo-BCN-PEG3-酸通过一系列化学反应合成,包括引入 BCN 基团和 PEG 间隔基。末端羧酸通过酯化或酰胺化反应引入。 这些反应中常用的试剂包括 EDC (1-乙基-3-(3-二甲基氨基丙基)碳二亚胺) 和 HATU (1-[双(二甲基氨基)亚甲基]-1H-1,2,3-三唑并[4,5-b]吡啶鎓-3-氧化六氟磷酸盐) .
工业生产方法
在工业环境中,endo-BCN-PEG3-酸的生产涉及使用自动化反应器进行大规模化学合成。该工艺针对高产率和高纯度进行了优化,并采取严格的质量控制措施以确保一致性。 该化合物通常在低温下储存以保持其稳定性 .
化学反应分析
反应类型
endo-BCN-PEG3-酸主要进行点击化学反应,特别是应变促进的叠氮化物-炔烃环加成 (SPAAC)。 该反应效率很高,不需要铜催化剂,因此适用于生物应用 .
常用试剂和条件
试剂: 叠氮化物标记的生物分子、EDC、HATU
条件: 室温,水溶液或有机溶剂
主要产物
科学研究应用
作用机制
endo-BCN-PEG3-酸的作用机制涉及 BCN 基团与叠氮化物标记的生物分子之间的快速选择性反应。该反应形成稳定的三唑键,具有高度生物相容性,不会干扰生物过程。 PEG 间隔基增强了化合物的溶解度和生物相容性,使其适用于各种应用 .
相似化合物的比较
类似化合物
endo-BCN-PEG4-酸: 类似结构,但具有更长的 PEG 间隔基.
exo-BCN-PEG3-酸: BCN 基团的立体化学不同.
生物素-PEG3-酸: 包含生物素部分而不是 BCN 基团.
独特性
endo-BCN-PEG3-酸具有独特的性质,因为它在点击化学反应中具有高反应性和选择性,同时还具有出色的溶解度和生物相容性。 BCN 基团的存在允许与叠氮化物标记的生物分子进行快速有效的偶联,使其成为各种科学应用中的通用工具 .
属性
分子式 |
C20H31NO7 |
|---|---|
分子量 |
397.5 g/mol |
IUPAC 名称 |
3-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C20H31NO7/c22-19(23)7-9-25-11-13-27-14-12-26-10-8-21-20(24)28-15-18-16-5-3-1-2-4-6-17(16)18/h16-18H,3-15H2,(H,21,24)(H,22,23)/t16-,17+,18? |
InChI 键 |
NRDCHHRLBMBFHZ-JWTNVVGKSA-N |
手性 SMILES |
C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCC(=O)O)CCC#C1 |
规范 SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCOCCC(=O)O)CCC#C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-chloro-N-[phenyl(piperidin-2-yl)methyl]-3-(trifluoromethyl)benzamide;hydrochloride](/img/structure/B12316956.png)
![7-Pyridin-4-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B12316968.png)
![N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methylidene}hydroxylamine](/img/structure/B12316969.png)
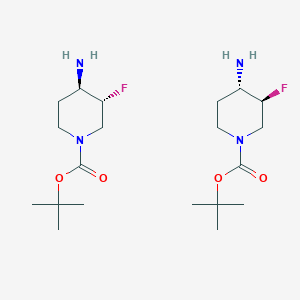
![N-(tert.-Butoxycarbonyl)3-[4-(1-pyrrolyl)phenyl]-L-alanine](/img/structure/B12316978.png)
![3-[14-[4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]-2H-furan-5-one](/img/structure/B12316986.png)
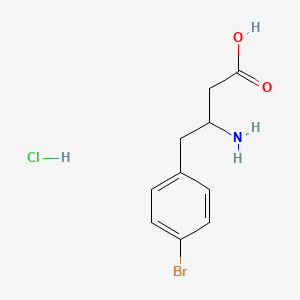
![3-[5-[5-(3,5-Dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-11,12,14-triol](/img/structure/B12317013.png)
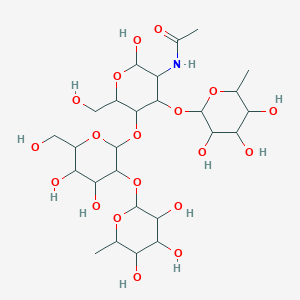
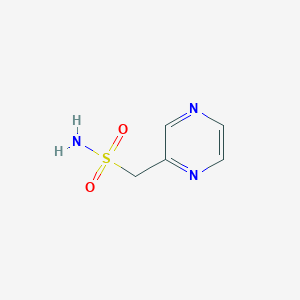
![5-bromo-1-(3-chlorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12317026.png)

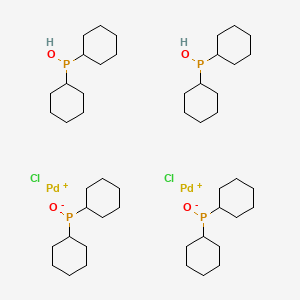
![2-Chloro-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B12317048.png)
